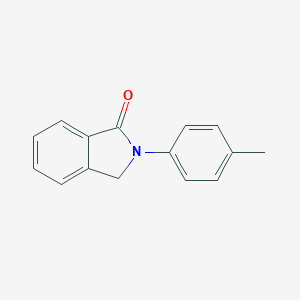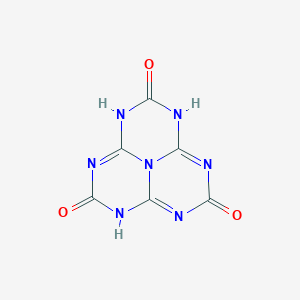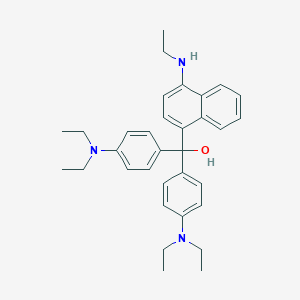
Ferric oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric oleate is an iron-based compound where iron is coordinated with oleic acid. It is known for its role as a catalyst in various chemical reactions, particularly in the field of heavy oil processing. This compound is valued for its ability to reduce the viscosity of heavy crude oil, making it easier to process and transport .
Mechanism of Action
- The role of Ferric oleate is to reduce the viscosity of heavy crude oil, thereby improving its fluidity and facilitating extraction .
- The compound achieves this by breaking down complex hydrocarbon molecules into lighter components, enhancing their mobility and flow .
- However, possible mechanisms include hydrogenation, pyrolysis, depolymerization, isomerization, ring-opening, esterification, reconstruction, and oxygenation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Ferric oleate has been identified as a catalyst in the aquathermolysis reaction of heavy crude oil . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions . The nature of these interactions is largely catalytic, with this compound enhancing the efficiency of the reactions it is involved in .
Cellular Effects
In terms of cellular effects, this compound has been found to significantly influence the viscosity of heavy crude oil . This suggests that this compound may have an impact on cell function, particularly in relation to cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst in biochemical reactions . It exerts its effects at the molecular level through binding interactions with biomolecules and facilitating changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to maintain its catalytic activity over time . It has shown stability and has not been observed to degrade significantly
Metabolic Pathways
This compound is involved in the aquathermolysis reaction of heavy crude oil, suggesting its involvement in specific metabolic pathways
Transport and Distribution
It is known that this compound has good dispersion in crude oil, which may suggest potential mechanisms for its transport and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric oleate can be synthesized through the reaction of ferric chloride with oleic acid in the presence of a base. The typical reaction involves dissolving ferric chloride in a solvent such as ethanol, followed by the addition of oleic acid and a base like sodium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, reaction time, and the concentration of reactants to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Ferric oleate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent, facilitating the oxidation of organic compounds.
Reduction: It can also participate in reduction reactions, where it is reduced to ferrous oleate.
Substitution: this compound can undergo substitution reactions where the oleate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Substitution: Various ligands such as phosphines or amines can be used to replace the oleate ligand.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron oxides, while reduction reactions yield ferrous oleate .
Scientific Research Applications
Ferric oleate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: this compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is widely used in the petroleum industry for the catalytic cracking of heavy crude oil, significantly reducing its viscosity and improving its quality
Comparison with Similar Compounds
- Iron naphthenate: Used in similar applications but with different ligand structures.
- Ferric dodecylbenzene sulfonate: Another iron-based catalyst with distinct properties.
- Ferric acetylacetonate: Known for its use in various catalytic processes .
Ferric oleate stands out due to its superior performance in heavy oil cracking and its versatility in various chemical reactions.
Properties
CAS No. |
1120-45-2 |
|---|---|
Molecular Formula |
C54H102FeO6 |
Molecular Weight |
903.2 g/mol |
IUPAC Name |
iron;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/3C18H34O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/b3*10-9-; |
InChI Key |
YZALVUVMZNBNOA-GNOQXXQHSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+3] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.[Fe] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.[Fe] |
Key on ui other cas no. |
23335-74-2 1120-45-2 |
Related CAS |
15114-27-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B74442.png)

